![molecular formula C10H17N3O B14728962 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide CAS No. 13366-87-5](/img/structure/B14728962.png)
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[421]nonan-2-ylidene)hydrazine-1-carboxamide is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
The synthesis of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves multiple steps. One common synthetic route includes the formation of the bicyclo[4.2.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydrazine and carboxamide moieties . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Applications De Recherche Scientifique
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Bicyclo[4.2.1]nona-2,4,7-trienes: These compounds have a similar core structure but contain additional double bonds, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
13366-87-5 |
|---|---|
Formule moléculaire |
C10H17N3O |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2-bicyclo[4.2.1]nonanylideneamino)urea |
InChI |
InChI=1S/C10H17N3O/c11-10(14)13-12-9-3-1-2-7-4-5-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14) |
Clé InChI |
PKHHTFYUZGUACS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C2)C(=NNC(=O)N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

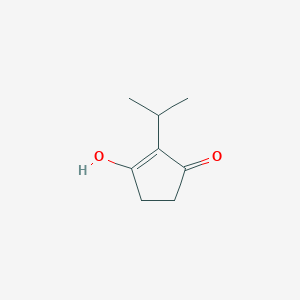
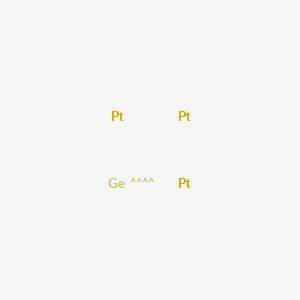
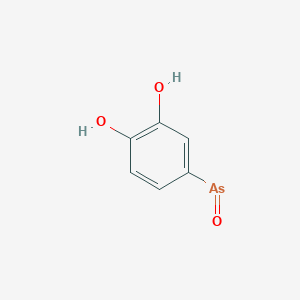
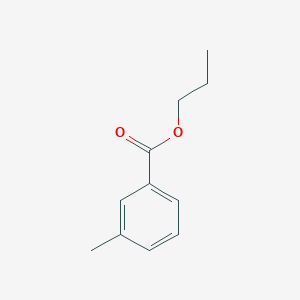


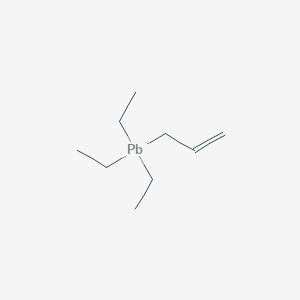
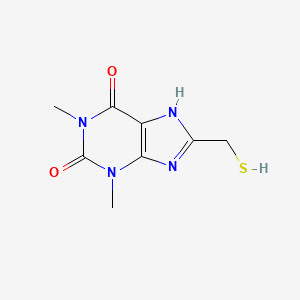
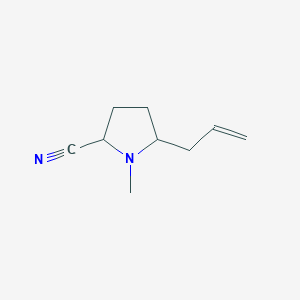
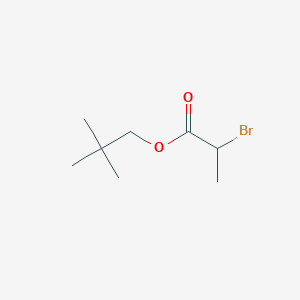
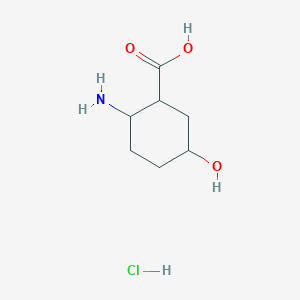
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
